2,6-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
2,6-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound with the molecular formula C17H18F2N2O2S and a molecular weight of 352.4 g/mol This compound features a benzamide core substituted with difluoro groups at the 2 and 6 positions, a morpholino group, and a thiophene ring
Preparation Methods
The synthesis of 2,6-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Formation of the Benzamide Core: The starting material, 2,6-difluorobenzoyl chloride, is reacted with an appropriate amine to form the benzamide core.
Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction.
Attachment of the Thiophene Ring: The thiophene ring is attached via a coupling reaction, such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
2,6-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
2,6-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,6-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can be compared with other similar compounds, such as:
2,6-difluoro-N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzamide: Similar structure but with a piperidino group instead of a morpholino group.
2,6-difluoro-N-(2-morpholino-2-(furan-3-yl)ethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting chemical and biological properties.
Properties
IUPAC Name |
2,6-difluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2S/c18-13-2-1-3-14(19)16(13)17(22)20-10-15(12-4-9-24-11-12)21-5-7-23-8-6-21/h1-4,9,11,15H,5-8,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXSQRDCMGNNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=C(C=CC=C2F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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